molecular formula C15H22N2O5 B13229120 Methyl 3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate

Methyl 3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate

Cat. No.: B13229120
M. Wt: 310.35 g/mol
InChI Key: GPSAMBTZTRJUNL-UHFFFAOYSA-N
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Description

Methyl 3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate is a complex organic compound that features both amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate typically involves multi-step organic reactions. One common method includes the protection of the amino group using a tert-butoxycarbonyl (Boc) group, followed by esterification and subsequent functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.

Scientific Research Applications

Methyl 3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate shares similarities with other amino acid derivatives and ester compounds.
  • Compounds such as N-Boc-phenylalanine methyl ester and tert-butyl carbamate derivatives are structurally related.

Biological Activity

Methyl 3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate, also known by its CAS number 1822464-98-1, is a complex organic compound notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Aminophenyl group : Imparts potential interactions with biological targets.
  • Tert-butoxycarbonyl (Boc) protecting group : Commonly used in organic synthesis to protect amine functionalities.
  • Hydroxypropanoate moiety : Enhances solubility and reactivity.
PropertyValue
Molecular FormulaC₁₅H₂₂N₂O₅
Molecular Weight310.35 g/mol
CAS Number1822464-98-1
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily linked to its interactions with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which can be crucial in drug development.
  • Receptor Modulation : It might influence receptor activity, potentially affecting signaling pathways relevant to various diseases.

Interaction Studies

Research has focused on the binding affinity of this compound towards several biological targets. Techniques utilized in these studies include:

  • Surface Plasmon Resonance (SPR) : To measure real-time binding interactions.
  • Isothermal Titration Calorimetry (ITC) : To understand thermodynamics of binding.

Case Studies and Research Findings

  • Antitumor Activity : A study investigated the compound's potential as an antitumor agent by examining its effects on cancer cell lines. The results indicated that it exhibited significant cytotoxicity against certain tumor types, suggesting a possible role in cancer therapy.
  • Enzyme Inhibition Assays : In vitro assays demonstrated that this compound effectively inhibited specific proteases involved in disease pathways, highlighting its therapeutic potential.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations showed favorable absorption and distribution characteristics, which are essential for further drug development.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds. The following table summarizes some similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
Methyl (2R,3S)-3-(4-nitrophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoateNitro group instead of amino groupNitro groups may enhance electrophilicity
Methyl (2R,3S)-3-(4-methoxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoateMethoxy group instead of amino groupInfluences solubility and reactivity
Methyl (2R,3S)-3-(phenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoateLacks substitution on the phenyl ringSimpler structure may lead to different reactivity patterns

Properties

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

methyl 3-(2-aminophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(12(18)13(19)21-4)9-7-5-6-8-10(9)16/h5-8,11-12,18H,16H2,1-4H3,(H,17,20)

InChI Key

GPSAMBTZTRJUNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1N)C(C(=O)OC)O

Origin of Product

United States

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